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Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998 Get Quote

This technical support center provides essential information for researchers and scientists

utilizing JNJ-17156516 in in vivo experiments. It includes key pharmacokinetic data, detailed

experimental protocols, troubleshooting guides, and frequently asked questions to ensure the

successful design and execution of your studies.

Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of JNJ-17156516?

A1: Pharmacokinetic analysis in rats has determined the half-life of JNJ-17156516 to be 3.0 ±

0.5 hours.[1] The compound also exhibits high bioavailability in this species.[1]

Q2: What is a recommended dosing frequency for in vivo studies with JNJ-17156516?

A2: Based on its half-life of approximately 3 hours in rats, a dosing frequency of every 3 to 6

hours is a reasonable starting point to maintain effective plasma concentrations.[1] However,

the optimal dosing regimen will depend on the specific experimental model, the desired level of

receptor occupancy, and the endpoint being measured. It is recommended to perform a pilot

study to determine the ideal dosing schedule for your specific application.

Q3: What is the mechanism of action of JNJ-17156516?

A3: JNJ-17156516 is a potent and selective antagonist of the cholecystokinin 1 receptor

(CCK1R).[1] It functions by competitively blocking the binding of the endogenous ligand,
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cholecystokinin (CCK), to the CCK1 receptor, thereby inhibiting its downstream signaling

pathways.[1]

Q4: What are the primary signaling pathways activated by the CCK1 receptor?

A4: The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the

Gq alpha subunit. This activation leads to the stimulation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG

activates protein kinase C (PKC). The CCK1 receptor can also couple to Gs, leading to the

production of cyclic AMP (cAMP), and can mediate signaling through β-arrestin recruitment.

Quantitative Data Summary
The following table summarizes the key in vivo pharmacokinetic and pharmacodynamic

parameters of JNJ-17156516 in rats.

Parameter Value Species Reference

Half-Life (t½) 3.0 ± 0.5 hours Rat [1]

Bioavailability 108 ± 10% Rat [1]

Effective Dose (ED50) 484 nmol/kg

Rat (inhibition of CCK-

8S-evoked duodenal

contractions)

[1]

Effective Dose 240 nmol/kg (i.v.)
Rat (to shift CCK-8S

dose-response curve)
[1]

Experimental Protocols
In Vivo Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic profile of JNJ-17156516 in rats.

Materials:

JNJ-17156516
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Vehicle (e.g., saline, 10% DMSO in saline)

Sprague-Dawley rats (male, 8-10 weeks old)

Cannulas for intravenous administration and blood collection

Centrifuge

Analytical equipment (e.g., LC-MS/MS)

Procedure:

Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the

animals overnight with free access to water.

Dosing: Administer JNJ-17156516 intravenously (i.v.) via a tail vein cannula at the desired

dose (e.g., 240 nmol/kg).[1]

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a separate cannula

at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into

tubes containing an anticoagulant (e.g., EDTA).

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Sample Analysis: Analyze the plasma concentrations of JNJ-17156516 using a validated LC-

MS/MS method.

Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), volume of

distribution (Vd), clearance (CL), and area under the curve (AUC) using appropriate

software.

In Vivo Inhibition of Duodenal Contractions in
Anesthetized Rats
Objective: To assess the in vivo functional antagonism of JNJ-17156516 on CCK-induced

duodenal contractions.

Materials:
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JNJ-17156516

Cholecystokinin octapeptide (CCK-8S)

Anesthetic (e.g., urethane)

Sprague-Dawley rats

Force transducer and recording equipment

Surgical instruments

Procedure:

Animal Preparation: Anesthetize the rats and maintain a stable body temperature.

Surgical Procedure: Perform a laparotomy to expose the duodenum. Attach a force

transducer to a section of the duodenum to measure contractions.

Agonist Infusion: Infuse CCK-8S intravenously to induce duodenal contractions and establish

a stable baseline response.

Antagonist Administration: Administer JNJ-17156516 intravenously at various doses (e.g.,

100-1000 nmol/kg).

Data Recording: Record the duodenal contractions before and after the administration of

JNJ-17156516.

Data Analysis: Quantify the reduction in CCK-8S-induced duodenal contractions and

calculate the ED50 for JNJ-17156516.[1]
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Caption: CCK1 Receptor Signaling Pathway.
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Caption: In Vivo Pharmacokinetic Study Workflow.
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Issue Potential Cause(s) Suggested Solution(s)

Lower-than-expected in vivo

efficacy

1. Suboptimal Dosing: The

dose or frequency may be

insufficient to maintain

therapeutic concentrations. 2.

Poor Bioavailability (if not i.v.):

The compound may have low

oral bioavailability. 3. Rapid

Metabolism/Clearance: The

compound is cleared from

circulation too quickly.

1. Increase the dose or dosing

frequency based on the 3-hour

half-life.[1] Consider

continuous infusion for stable

exposure. 2. Confirm the route

of administration and consider

intravenous injection for initial

studies. 3. Perform a full

pharmacokinetic study to

understand the exposure

profile.

High variability in animal

response

1. Inconsistent Dosing:

Inaccurate or inconsistent

administration of the

compound. 2. Biological

Variability: Differences in

animal age, weight, or health

status. 3. Stress-induced

Physiological Changes: Animal

stress can affect

gastrointestinal function and

drug metabolism.

1. Ensure accurate and

consistent dosing techniques.

Use calibrated equipment. 2.

Use animals of a similar age

and weight range. Ensure all

animals are healthy. 3. Handle

animals carefully to minimize

stress. Allow for adequate

acclimatization.

Unexpected side effects (e.g.,

altered feeding behavior,

gastrointestinal distress)

1. On-target Effects: CCK1R is

involved in satiety and

gastrointestinal motility.

Antagonism can alter these

functions. 2. Off-target Effects:

The compound may be

interacting with other receptors

or targets.

1. Monitor feeding and

gastrointestinal function. These

may be expected

pharmacological effects. 2.

Test the compound in a cell

line lacking the CCK1 receptor

to screen for off-target effects.

Difficulty dissolving JNJ-

17156516 for in vivo

administration

1. Poor Solubility: The

compound may have low

solubility in aqueous solutions.

1. Prepare a stock solution in a

solvent like DMSO. For in vivo

use, dilute the stock in a

vehicle such as saline or a
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solution containing a

solubilizing agent (e.g., Tween

80, PEG400), ensuring the

final solvent concentration is

well-tolerated by the animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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